Cas no 77133-26-7 (methyl 5-chloro-4-formylthiophene-2-carboxylate)

Methyl 5-chloro-4-formylthiophene-2-carboxylate is a versatile heterocyclic compound featuring both aldehyde and ester functional groups on a chlorinated thiophene backbone. This structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The presence of the formyl group allows for further derivatization via condensation or nucleophilic addition reactions, while the ester moiety offers additional reactivity for hydrolysis or transesterification. The chloro substituent enhances its utility in cross-coupling reactions. Its well-defined reactivity profile and stability under standard conditions make it a reliable building block for constructing complex thiophene-based architectures.
methyl 5-chloro-4-formylthiophene-2-carboxylate structure
77133-26-7 structure
Product Name:methyl 5-chloro-4-formylthiophene-2-carboxylate
CAS No:77133-26-7
MF:C7H5ClO3S
MW:204.630800008774
MDL:MFCD34600319
CID:5228950
PubChem ID:12646618
Update Time:2025-09-28

methyl 5-chloro-4-formylthiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2-Thiophenecarboxylic acid, 5-chloro-4-formyl-, methyl ester
    • methyl 5-chloro-4-formylthiophene-2-carboxylate
    • MDL: MFCD34600319
    • Inchi: 1S/C7H5ClO3S/c1-11-7(10)5-2-4(3-9)6(8)12-5/h2-3H,1H3
    • InChI Key: LMIFEQDKMZKZJT-UHFFFAOYSA-N
    • SMILES: C1(C(OC)=O)SC(Cl)=C(C=O)C=1

methyl 5-chloro-4-formylthiophene-2-carboxylate Pricemore >>

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Additional information on methyl 5-chloro-4-formylthiophene-2-carboxylate

Methyl 5-Chloro-4-formylthiophene-2-carboxylate (CAS 77133-26-7): Properties, Applications, and Market Insights

Methyl 5-chloro-4-formylthiophene-2-carboxylate (CAS 77133-26-7) is a specialized organic compound with significant applications in pharmaceutical and agrochemical research. This thiophene derivative, characterized by its chloro and formyl functional groups, serves as a versatile intermediate in synthetic chemistry. Its molecular formula, C7H5ClO3S, and unique structural features make it valuable for designing novel bioactive molecules.

The compound’s thiophene backbone is a key reason for its widespread use in drug discovery. Thiophene-based structures are known for their electron-rich properties, which enhance binding affinity in target molecules. Researchers frequently employ methyl 5-chloro-4-formylthiophene-2-carboxylate to develop inhibitors for enzymes involved in inflammation and metabolic disorders, aligning with current trends in precision medicine and small-molecule therapeutics.

In agrochemical applications, this compound acts as a precursor for crop protection agents. Its chloro-substituted thiophene moiety contributes to the stability and efficacy of pesticides targeting resistant pests—a critical need in modern agriculture due to growing concerns about food security and sustainable farming. Companies are investing in greener synthesis methods for such intermediates to reduce environmental impact, a topic gaining traction in ESG (Environmental, Social, and Governance) discussions.

The synthesis of methyl 5-chloro-4-formylthiophene-2-carboxylate typically involves multi-step reactions, including Vilsmeier-Haack formylation and esterification. Recent advancements in flow chemistry have improved yield and purity, addressing industry demands for cost-effective production. Analytical techniques like HPLC and NMR are essential for quality control, ensuring compliance with regulatory standards for intermediates used in human health products.

Market analysts note rising demand for CAS 77133-26-7 due to its role in developing next-generation pharmaceuticals. The compound’s compatibility with cross-coupling reactions (e.g., Suzuki-Miyaura) makes it attractive for creating diverse molecular libraries in combinatorial chemistry. This aligns with the pharmaceutical industry’s shift toward AI-driven drug discovery, where rapid screening of structural analogs is crucial.

Storage and handling of methyl 5-chloro-4-formylthiophene-2-carboxylate require standard organic laboratory precautions. While not classified as hazardous under normal conditions, its aldehyde group warrants protection from moisture and strong oxidizers to maintain stability. Suppliers often provide technical data sheets with detailed storage recommendations, a frequently searched topic among laboratory managers optimizing inventory practices.

Future research directions may explore the compound’s potential in material science, particularly for conductive polymers. Thiophene derivatives are pivotal in organic electronics, such as OLEDs and solar cells, linking this intermediate to renewable energy innovations—a hotspot for academic and industrial R&D funding.

In summary, methyl 5-chloro-4-formylthiophene-2-carboxylate (CAS 77133-26-7) bridges multiple scientific disciplines. From drug development to sustainable agriculture and emerging technologies, its applications reflect the convergence of chemistry with global challenges. As synthetic methodologies evolve, this compound will likely remain a staple in research addressing health, environmental, and energy-related needs.

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